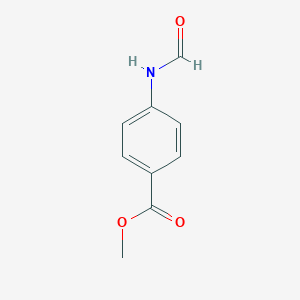

Methyl 4-formamidobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGCKMCHSYSDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-formamidobenzoate from Methyl 4-aminobenzoate

Abstract: This technical guide provides a comprehensive overview of the synthesis of Methyl 4-formamidobenzoate, a valuable intermediate in pharmaceutical and materials science. The document details the N-formylation of Methyl 4-aminobenzoate using a mixed anhydride system. It offers in-depth mechanistic insights, a field-proven, step-by-step experimental protocol, requisite safety data, and a full characterization profile of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction: The Significance of N-Formylation in Modern Chemistry

N-formylated compounds, or formamides, are a cornerstone of modern medicinal chemistry and organic synthesis. The formyl group serves as a crucial protecting group for amines, a precursor to isocyanides, and a key structural motif in numerous biologically active molecules. Its presence can modulate the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. This compound, in particular, is an important building block, acting as a precursor for more complex pharmaceutical intermediates and specialty polymers.

This guide focuses on a robust and accessible method for the synthesis of this compound from its primary amine precursor, Methyl 4-aminobenzoate. The chosen methodology utilizes the in situ generation of acetic formic anhydride, a potent formylating agent, which ensures high efficiency and yield.

The Formylation Reaction: Mechanistic Insights

The conversion of an amine to a formamide requires a source for the formyl group (-CHO). While various reagents exist, a common and cost-effective method involves the use of formic acid.[1] However, the direct reaction of an amine with formic acid can be slow and may require high temperatures. To enhance the reactivity of the formyl source, an activating agent is employed.

2.1 Causality Behind Reagent Choice: Acetic Formic Anhydride

For this synthesis, we employ a combination of formic acid and acetic anhydride. When heated together, these reagents form a mixed anhydride, acetic formic anhydride , in situ.[2] This molecule is a significantly more powerful formylating agent than formic acid alone.

The rationale for this choice is rooted in electrophilicity. The carbonyl carbon of the formyl group in acetic formic anhydride is rendered highly electrophilic due to the presence of the excellent leaving group (the acetate ion). This heightened reactivity allows the formylation to proceed under milder conditions and at a faster rate, leading to a cleaner reaction profile with higher conversion. The general mechanism involves the nucleophilic attack of the amine on the formylating agent.[3]

2.2 Reaction Mechanism

The accepted mechanism proceeds via the nucleophilic addition of the amino group of Methyl 4-aminobenzoate to the highly electrophilic formyl carbon of the acetic formic anhydride intermediate. This is followed by the collapse of the resulting tetrahedral intermediate and elimination of acetic acid as a byproduct to yield the stable amide product.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where successful execution and subsequent characterization confirm the transformation.

3.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Methyl 4-aminobenzoate | 151.16 | 1.0 | (Specify mass) |

| Acetic Anhydride | 102.09 | 1.2 | (Specify volume) |

| Formic Acid (>95%) | 46.03 | 2.5 | (Specify volume) |

| Saturated NaHCO₃ (aq) | - | - | As needed |

| Deionized Water | - | - | As needed |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

3.2 Critical Safety Precautions

All work should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Reagent | Key Hazards & GHS Pictograms | Prevention & Handling |

| Methyl 4-aminobenzoate | GHS07 : Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] | Avoid dust inhalation. Wash hands thoroughly after handling. Ensure adequate ventilation.[5][6] |

| Formic Acid | GHS02, GHS05, GHS06 : Flammable. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled.[7][8][9] | Keep away from heat/sparks. Do not breathe vapors. Use in a well-ventilated area. Handle with extreme care to avoid contact.[10][11] |

| Acetic Anhydride | GHS02, GHS05, GHS06 : Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[12][13] | Keep away from heat and ignition sources. Do not breathe vapors. Ground container. Reacts violently with water.[14][15] |

| Ethyl Acetate | GHS02, GHS07 : Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep container tightly closed. Use only non-sparking tools. Avoid breathing vapor. |

3.3 Reaction Setup and Procedure

-

Preparation of Acetic Formic Anhydride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride. Cool the flask in an ice bath to 0-5 °C. Slowly add the formic acid dropwise while stirring. An exothermic reaction will occur.

-

Anhydride Formation: After the addition is complete, remove the ice bath and heat the mixture in a water bath at 50-60 °C for 1.5 hours to ensure the formation of the mixed anhydride.

-

Substrate Addition: Cool the reaction mixture to room temperature. Add the Methyl 4-aminobenzoate solid in small portions over 15 minutes to control any exotherm.

-

Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).

-

Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. A white solid should precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a wash with cold saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the filtrate is neutral.

-

Drying: The product can be further purified by recrystallization from an ethanol-water mixture. Dry the final white crystalline solid under vacuum.

Characterization of this compound

It is critical to distinguish the final product, This compound (CAS 53405-05-3) , from the similarly named Methyl 4-formylbenzoate (CAS 1571-08-0) . The latter contains an aldehyde group, not a formamide, and has distinctly different spectroscopic properties.[1][3][6]

4.1 Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | Methyl 4-(formylamino)benzoate | |

| Synonyms | N-[4-(Methoxycarbonyl)phenyl]formamide | [15] |

| CAS Number | 53405-05-3 | [15] |

| Molecular Formula | C₉H₉NO₃ | [15] |

| Molecular Weight | 179.17 g/mol | [15] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | 163-166 °C | (Literature Value) |

4.2 Expected Spectroscopic Data

Note: Experimental spectra for this specific compound are not widely available in public databases. The following are expected values based on the functional groups present and data from analogous structures like formanilide.

| Technique | Expected Characteristic Signals |

| ¹H NMR | δ ~ 10.2-8.4 ppm: (br s, 1H, N-H ). The formyl proton (H -C=O) may appear as two signals due to rotational isomers (rotamers) around the C-N amide bond, typically δ ~8.7 and ~8.4 ppm. δ ~ 8.1-7.9 ppm: (d, 2H, Ar-H ortho to ester). δ ~ 7.7-7.5 ppm: (d, 2H, Ar-H ortho to amide). δ ~ 3.9 ppm: (s, 3H, -COOCH₃ ). |

| ¹³C NMR | δ ~ 166 ppm: Ester C =O. δ ~ 162 ppm: Amide C =O. δ ~ 142 ppm: Ar-C (quaternary, attached to N). δ ~ 131 ppm: Ar-C H. δ ~ 125 ppm: Ar-C (quaternary, attached to ester). δ ~ 118 ppm: Ar-C H. δ ~ 52 ppm: Methoxy -OC H₃. |

| FT-IR (cm⁻¹) | ~3300-3150 cm⁻¹: N-H stretch (amide). ~1720 cm⁻¹: C=O stretch (ester).[9] ~1680 cm⁻¹: C=O stretch (Amide I band).[13] ~1600, 1520 cm⁻¹: C=C aromatic stretch and N-H bend (Amide II band). |

Conclusion

The synthesis of this compound from Methyl 4-aminobenzoate via an in situ generated acetic formic anhydride is an efficient, scalable, and reliable method. This guide provides the foundational mechanistic understanding and a detailed, practical protocol necessary for its successful implementation in a laboratory setting. The emphasis on safety and proper characterization ensures that researchers can produce and validate this important chemical intermediate with a high degree of confidence and purity, facilitating its use in further synthetic applications.

References

-

ResearchGate. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Formylation of Amines. [Online] Available at: [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. [Online] Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. [Online] Available at: [Link]

-

INEOS Group. (2021). Safety data sheet - acetic anhydride. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy. [Online] Available at: [Link]

-

neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. [Online] Available at: [Link]

-

NIST. (n.d.). Formamide, N-phenyl-. NIST Chemistry WebBook. [Online] Available at: [Link]

-

PubChem. (n.d.). Methyl 4-Formylbenzoate. [Online] Available at: [Link]

-

Thermo Fisher Scientific. (2025). Methyl 4-aminobenzoate - SAFETY DATA SHEET. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). ACETIC FORMIC ANHYDRIDE. [Online] Available at: [Link]

-

Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. [Online] Available at: [Link]

-

Carl ROTH. (n.d.). Safety data sheet - Acetic acid anhydride. [Online] Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ホルミル安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Methyl 4-formylbenzoate | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

- 10. hmdb.ca [hmdb.ca]

- 11. atb.uq.edu.au [atb.uq.edu.au]

- 12. N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) IR Spectrum [chemicalbook.com]

- 13. methyl4-formamidobenzoate | 53405-05-3 [amp.chemicalbook.com]

- 14. parchem.com [parchem.com]

- 15. Formamide, N-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to Methyl 4-formamidobenzoate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formamidobenzoate, also known by its IUPAC name N-[4-(methoxycarbonyl)phenyl]formamide, is a niche yet significant organic compound. Its structure, featuring a formamido group attached to a methyl benzoate backbone, positions it as a valuable intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug discovery and development.

Chemical Identity and Structure

At its core, the molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions by a methyl ester group and a formamido group, respectively. This bifunctional nature is key to its synthetic utility.

Systematic Name: Methyl 4-(formylamino)benzoate[1] Synonyms: Methyl p-formamidobenzoate, N-[4-(methoxycarbonyl)phenyl]formamide[1][2] CAS Number: 53405-05-3[1][3][4] Molecular Formula: C₉H₉NO₃[2][4][5]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in drug formulation.

| Property | Value | Source(s) |

| Molecular Weight | 179.17 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly found in searches | |

| Boiling Point | Not explicitly found in searches | |

| Solubility | Soluble in methanol.[2] Further data not readily available. |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While comprehensive spectral data from a single, verified source proved elusive in broad searches, the following represents expected spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the ester group will be downfield from the protons ortho to the formamido group.

-

Methyl Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group.

-

Formyl Proton: A singlet at approximately δ 8.3-8.5 ppm, corresponding to the proton of the formyl group.

-

Amide Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the region of δ 8.5-10.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region, one for the ester carbonyl (around δ 165-170 ppm) and one for the amide carbonyl (around δ 160-165 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), corresponding to the six carbons of the benzene ring (two of which are equivalent by symmetry).

-

Methyl Carbon: A signal in the upfield region (around δ 50-55 ppm) for the methyl ester carbon.

FT-IR Spectroscopy (Predicted):

-

N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹.

-

C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 148), the methyl ester group (-COOCH₃, m/z = 120), and the formyl group (-CHO, m/z = 150).

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the formylation of its corresponding amine precursor, Methyl 4-aminobenzoate.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Experimental Protocol: Formylation of Methyl 4-aminobenzoate

This protocol is a generalized procedure based on common formylation reactions of anilines. The choice of formylating agent and reaction conditions can be optimized for yield and purity. A common and effective method involves the use of formic acid.

Materials:

-

Methyl 4-aminobenzoate

-

Formic acid (excess)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 4-aminobenzoate, a molar excess of formic acid, and toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess formic acid by washing the organic layer with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Formic Acid: Using an excess of formic acid drives the equilibrium of the reaction towards the product side.

-

Azeotropic Removal of Water: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and to ensure a high conversion to the desired product. Toluene is a suitable solvent for this purpose as it forms an azeotrope with water.

-

Neutralization with Sodium Bicarbonate: This step is essential to remove the unreacted formic acid from the product.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities and the isolation of the product in a highly pure crystalline form.

Applications in Drug Development

While specific, high-profile examples of the direct use of this compound in marketed drugs are not abundant in the public literature, its structural motifs are present in various pharmacologically active molecules. Its primary role is that of a versatile building block. One notable application is its use as a reagent in the synthetic preparation of tetrahydroisoquinoline derivatives, which are investigated as coagulation factor XIa inhibitors.[5] This highlights its potential in the development of antithrombotic agents.

The formamido group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The methyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.

Potential Synthetic Transformations for Drug Discovery:

Caption: Potential synthetic pathways for generating diverse molecules from this compound.

Safety and Handling

Conclusion

This compound is a bifunctional organic compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceutical agents. Its synthesis via the formylation of Methyl 4-aminobenzoate is a straightforward process. While detailed public information on its extensive applications is limited, its known use in the synthesis of enzyme inhibitors underscores its value to the drug discovery community. Further exploration of this compound's reactivity and its incorporation into novel molecular scaffolds is a promising area for future research.

References

-

Methyl 4-(formylamino)benzoate. Chem-Express. [Link]

Sources

- 1. chemexpress.cn [chemexpress.cn]

- 2. 5470-34-8 CAS MSDS (N-(4-METHOXYPHENYL)FORMAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Formamide, N-phenyl- [webbook.nist.gov]

- 4. 53405-05-3|this compound|BLD Pharm [bldpharm.com]

- 5. methyl4-formamidobenzoate | 53405-05-3 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Characterization of Methyl 4-formamidobenzoate using ¹H and ¹³C NMR Spectroscopy

Introduction: The Imperative of Spectroscopic Precision in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide provides an in-depth technical overview of the characterization of Methyl 4-formamidobenzoate, a key building block in medicinal chemistry, using both ¹H and ¹³C NMR spectroscopy. As a Senior Application Scientist, my objective is to not only present the spectral data but also to instill a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to interpret their own data with confidence.

The structural integrity of a molecule like this compound is paramount, as even minor impurities or isomeric variations can have profound effects on its biological activity and safety profile. This guide is therefore designed to be a self-validating system, where the presented data and interpretations are grounded in fundamental NMR theory and supported by authoritative references.

Molecular Structure and NMR-Active Nuclei

This compound possesses a rich tapestry of NMR-active nuclei, primarily ¹H and ¹³C, which provide a detailed structural fingerprint of the molecule. Understanding the chemical environment of each nucleus is the first step in predicting and interpreting its NMR spectrum.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. A key feature of the spectrum is the presence of rotamers due to restricted rotation around the amide C-N bond, which can lead to the observation of two distinct sets of signals for the formyl and NH protons.[1][2][3]

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| -OCH₃ (Methyl Ester) | ~3.9 | Singlet (s) | 3H | Electronegative oxygen of the ester group. |

| Aromatic (H-2', H-6') | ~8.0 | Doublet (d) | 2H | Deshielded by the electron-withdrawing ester group. |

| Aromatic (H-3', H-5') | ~7.6 | Doublet (d) | 2H | Shielded relative to H-2'/H-6' but still in the aromatic region. |

| -NH (Amide) | ~8.5 - 10.5 (rotamer dependent) | Broad Singlet (br s) or Doublet (d) | 1H | Hydrogen bonding, solvent effects, and coupling to the formyl proton. |

| -CHO (Formyl) | ~8.4 - 8.8 (rotamer dependent) | Singlet (s) or Doublet (d) | 1H | Anisotropic effect of the carbonyl group and potential coupling to the NH proton. |

Data Presentation: Tabulated ¹H NMR Data

The following table summarizes the experimentally observed ¹H NMR data for this compound, highlighting the presence of rotamers.

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃[2] | Multiplicity & Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.92 | s | 3H |

| Aromatic (H-2', H-6') | 8.02 | d, J = 8.8 | 2H |

| Aromatic (H-3', H-5') | 7.63 | d, J = 8.8 | 2H |

| -NH (rotamer 1) | 8.50 | br s | 1H (major) |

| -NH (rotamer 2) | 7.71 | br s | (minor) |

| -CHO (rotamer 1) | 8.43 | s | 1H (major) |

| -CHO (rotamer 2) | 8.85 | d, J = 11.2 | (minor) |

Note: The integration of the rotameric protons will sum to 1H for the -NH and 1H for the -CHO respectively. The ratio of the rotamers can be determined from the relative integration of their distinct signals.

Causality Behind ¹H NMR Observations:

-

Aromatic Protons: The protons on the benzene ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing methyl ester group (H-2' and H-6') are deshielded and resonate at a lower field (~8.02 ppm) compared to the protons ortho to the formamido group (H-3' and H-5') at ~7.63 ppm.

-

Methyl Ester Protons: The three protons of the methyl group are chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet at approximately 3.92 ppm.

-

Formamido Protons and Rotamers: The partial double bond character of the amide C-N bond restricts rotation, leading to the existence of two stable conformers (rotamers), often referred to as s-cis and s-trans. This results in two different chemical environments for the formyl proton (-CHO) and the amide proton (-NH), giving rise to two sets of signals in the ¹H NMR spectrum. The relative populations of these rotamers are influenced by the solvent and temperature. The formyl proton of one rotamer appears as a singlet, while in the other it is a doublet due to coupling with the adjacent NH proton. The NH proton signals are often broad due to quadrupolar relaxation and chemical exchange.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| -OCH₃ (Methyl Ester) | ~52 | Attached to an electronegative oxygen. |

| Aromatic (C-1') | ~126 | Quaternary carbon attached to the ester group. |

| Aromatic (C-2', C-6') | ~131 | Deshielded by the ester group. |

| Aromatic (C-3', C-5') | ~119 | Shielded relative to C-2'/C-6'. |

| Aromatic (C-4') | ~141 | Quaternary carbon attached to the formamido group. |

| C=O (Ester) | ~166 | Carbonyl carbon of the ester. |

| C=O (Amide) | ~160-163 | Carbonyl carbon of the amide, may show two signals for rotamers. |

Data Presentation: Tabulated ¹³C NMR Data

The following table presents the available experimental ¹³C NMR data for this compound. The presence of rotamers can also be observed in the ¹³C spectrum, particularly for the carbons near the amide group.

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃[4] |

| -OCH₃ | 52.2, 52.3 |

| Aromatic (C-3', C-5') | 117.3, 119.3 |

| Aromatic (C-1') | 126.1, 126.6 |

| Aromatic (C-2', C-6') | 131.0, 131.6 |

| Aromatic (C-4') | 141.2, 141.3 |

| C=O (Amide) | 160.0, 162.5 |

| C=O (Ester) | 166.5, 166.7 |

Note: The observation of pairs of signals for each carbon type is indicative of the presence of rotamers.

Causality Behind ¹³C NMR Observations:

-

Carbonyl Carbons: The carbonyl carbons of the ester and amide groups are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum. The ester carbonyl typically resonates at a slightly lower field than the amide carbonyl.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The quaternary carbons attached to the substituents (C-1' and C-4') have distinct chemical shifts. The protonated aromatic carbons (C-2', C-6' and C-3', C-5') appear in the typical aromatic region (110-140 ppm).

-

Methyl Carbon: The sp³-hybridized methyl carbon is the most shielded carbon, resonating at the upfield end of the spectrum.

Part 3: Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Experimental Workflow Diagram

Figure 2. A streamlined workflow for the NMR characterization of this compound.

Detailed Step-by-Step Methodology

1. Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. The final volume in the NMR tube should be between 0.6 and 0.7 mL.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point for routine spectra. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 220-240 ppm is required to cover the full range of carbon chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point. Quaternary carbons have longer relaxation times, so a longer delay may be needed for accurate integration if desired.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

3. Data Processing and Analysis:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: The chemical shifts of all peaks are determined. For the ¹H spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

-

Structural Assignment: The chemical shifts, multiplicities, and integration values are used to assign each signal to a specific proton or carbon in the this compound molecule.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By understanding the principles behind the spectral features and adhering to rigorous experimental protocols, researchers can confidently elucidate and verify the structure of this important molecule. The presence of rotamers adds a layer of complexity to the spectra but also provides valuable insight into the dynamic nature of the amide bond. The data and methodologies presented herein serve as a robust reference for scientists and professionals in the field of drug development, ensuring the integrity and quality of their chemical entities.

References

-

St-Gelais, A. et al. From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein J. Org. Chem.2019, 15, 2538–2545. [Link]

-

V. V. S. S. Srikanth, et al. Continuous Flow Catalysis for the Valorization of Carbon Dioxide. Tesis Doctorals en Xarxa, 2022 . [Link]

-

Schröder, K. et al. Supplementary information for: A mild and efficient N-formylation of amines using a recyclable and metal-free catalytic system. RSC Adv., 2016 , 6, 84364-84368. [Link]

-

Samanta, S. et al. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Adv., 2014 , 4, 28416-28420. [Link]

-

PubChem. Methyl 4-Formylbenzoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information for "Organocatalytic N-Formylation of Amines by CO2 under Ambient Conditions". [Link]

-

Reddy, T. R. et al. Supporting Information for: A General and Efficient Method for the N-Formylation of Amines Using a Copper-Nanoparticle-Catalyzed Reaction of Amines with Formaldehyde. Asian J. Org. Chem., 2015 , 4, 1243-1247. [Link]

Sources

A Technical Guide to the Spectroscopic Interpretation of Methyl 4-formamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-formamidobenzoate (C₉H₉NO₃), a compound of interest in medicinal chemistry and organic synthesis. As a molecule incorporating a methyl ester, a secondary amide (formamido group), and a para-substituted aromatic ring, its structural elucidation offers a comprehensive case study in the application of modern spectroscopic techniques. This guide will navigate the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The emphasis is placed not only on the assignment of signals but on the underlying chemical principles that govern the observed spectral features. Methodologies for data acquisition are also detailed to provide a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of methylparaben, featuring a formamido group at the para position of the benzene ring. This structural arrangement gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the methyl ester protons, the amide proton, and the formyl proton.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~8.34 | s | 1H | Formyl proton (-CHO) |

| H-b | ~8.01 | d, J = ~8.8 Hz | 2H | Aromatic protons ortho to -COOCH₃ |

| H-c | ~7.68 | d, J = ~8.8 Hz | 2H | Aromatic protons ortho to -NHCHO |

| H-d | ~3.88 | s | 3H | Methyl ester protons (-OCH₃) |

| H-e | ~8.70 (broad) | s | 1H | Amide proton (-NH) |

Note: The predicted chemical shifts are based on computational models and data from analogous structures. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum

-

N-H Stretch: A characteristic broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration in the secondary amide. The broadening is due to hydrogen bonding.

-

C=O Stretches: Two distinct carbonyl absorptions are expected. The ester carbonyl will appear at a higher wavenumber (~1720 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹). This difference is due to the resonance effect of the nitrogen atom in the amide, which reduces the double bond character of the C=O bond.

-

Amide II Band: A strong band around 1530 cm⁻¹ is characteristic of the N-H bending vibration in secondary amides and is a key diagnostic feature.

-

Aromatic and C-O Stretches: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester will be visible in the fingerprint region, typically around 1280 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is acquired.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound (Molecular Weight: 179.17 g/mol ), we can predict a fragmentation pattern based on the functional groups present.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Notes |

| 179 | [M]⁺ | Molecular Ion |

| 148 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 120 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 121 | [C₇H₇NO]⁺ | McLafferty rearrangement and subsequent cleavage |

| 92 | [C₆H₆N]⁺ | Decarbonylation of the fragment at m/z 120 |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z = 179.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. Loss of the methoxy radical (•OCH₃) from the ester would result in a fragment at m/z 148. Loss of the entire carbomethoxy group (•COOCH₃) would give a fragment at m/z 120.

-

Decarbonylation: The acylium ion at m/z 120 can further lose a molecule of carbon monoxide (CO) to form a fragment at m/z 92.

-

McLafferty Rearrangement: While less common for aromatic amides, a McLafferty-type rearrangement involving the formamido group could lead to characteristic fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments and a characteristic mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates the synergistic power of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry in modern chemical characterization. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and interpretations presented in this guide offer a robust framework for researchers to identify and characterize this molecule and other similarly substituted aromatic compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific investigation in drug development and chemical research.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem, National Center for Biotechnology Information. Spectroscopic data for analogous compounds. [Link]

-

NIST Chemistry WebBook. Spectral data for organic compounds. [Link]

Methyl 4-formamidobenzoate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-formamidobenzoate, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically sound and actionable insights for its application in research and development, particularly in the pharmaceutical industry.

I. Compound Identification and Core Properties

Chemical Identity:

This compound, a substituted benzoate ester, is a crucial building block in organic synthesis. Its identity is definitively established by the following identifiers:

| Identifier | Value |

| IUPAC Name | Methyl 4-(formylamino)benzoate |

| Synonyms | This compound, Methyl p-formamidobenzoate, 4-methoxycarbonylformanilide |

| CAS Number | 53405-05-3[1][2][3] |

| Molecular Formula | C9H9NO3[1] |

| Molecular Weight | 179.17 g/mol [1] |

Structural Representation:

Caption: 2D structure of this compound.

II. Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Formylation of Methyl 4-aminobenzoate

This protocol is a well-established method for the formylation of anilines and is expected to yield the target compound.

Materials:

-

Methyl 4-aminobenzoate

-

Formic acid (≥95%)

-

Acetic anhydride

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-aminobenzoate in toluene.

-

Reagent Addition: Slowly add an equimolar amount of acetic anhydride to the solution, followed by a slight excess of formic acid. The addition should be performed at room temperature with continuous stirring.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by adding it to a saturated sodium bicarbonate solution to neutralize any unreacted acids.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield a crystalline solid.

III. Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of novel therapeutic agents.

Synthesis of Tetrahydroisoquinoline Derivatives:

This compound serves as a crucial reagent in the multi-step synthesis of tetrahydroisoquinoline derivatives. These derivatives have been investigated as potent and selective inhibitors of coagulation factor XIa, a key enzyme in the intrinsic pathway of blood coagulation. Inhibition of factor XIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.

Caption: Role in the synthesis of Factor XIa inhibitors.

IV. Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on the known risks of structurally similar compounds.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

V. Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of this compound. While a full dataset is not publicly available, the following techniques are standard for the characterization of such a compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the formyl proton, the amide proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, and the methyl carbon. |

| FT-IR | Characteristic vibrational bands for N-H stretching, C=O stretching (amide and ester), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.17 m/z). |

| HPLC | A primary peak indicating the purity of the compound, with retention time dependent on the specific method used. |

Some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]

VI. Conclusion

This compound (CAS 53405-05-3) is a valuable chemical intermediate with a confirmed role in the synthesis of advanced pharmaceutical targets, particularly in the area of anticoagulation. While detailed public data on its properties and synthesis is limited, established organic chemistry principles provide a solid foundation for its safe handling, synthesis, and application. Further research and publication of its detailed characterization data would be beneficial to the scientific community.

References

-

ChemExpress. (n.d.). CAS 53405-05-3|Methyl p-formamidobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of Methyl 4-formamidobenzoate

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of Methyl 4-formamidobenzoate, a key intermediate in pharmaceutical synthesis.[1][2] Directed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The methodologies described are designed to establish a robust understanding of the compound's physicochemical properties, which is critical for formulation development, process optimization, and regulatory submissions. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and scientifically sound.

Introduction: The Scientific Imperative

This compound (C9H9NO3, CAS No. 53405-05-3) is an organic compound featuring a methyl ester and a formamido group attached to a benzene ring.[2][3] Its structure suggests potential utility as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its solubility and stability is not merely a data collection exercise; it is a fundamental prerequisite for any successful drug development program. These properties dictate the compound's bioavailability, inform the selection of appropriate formulation strategies, and predict its shelf-life and potential degradation pathways.

This guide is structured to provide not just the "how" but the "why" behind each experimental protocol. By adhering to the principles outlined herein, researchers can generate high-quality, reliable data that will withstand scientific and regulatory scrutiny.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is the starting point for any solubility or stability program.

Table 1: Physicochemical Properties of this compound

| Property | Data | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl p-formamidobenzoate, Benzoic acid, 4-(formylamino)-, methyl ester | [2][3] |

| CAS Number | 53405-05-3 | [2] |

| Molecular Formula | C9H9NO3 | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Chemical Structure |  | N/A |

Analytical Method Development: The Cornerstone of Measurement

A validated, stability-indicating analytical method is essential before commencing solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice for this compound due to its aromatic nature and the presence of a chromophore.

Rationale for HPLC-UV Method Selection

-

Specificity: HPLC can separate the parent compound from potential degradation products and impurities, a critical requirement for a stability-indicating method as per ICH guidelines.[4]

-

Sensitivity & Quantification: The aromatic ring in this compound will exhibit strong UV absorbance, allowing for accurate and sensitive quantification.[5][6]

-

Versatility: The method can be applied to quantify the analyte in various solvent systems used in solubility studies.

Proposed HPLC-UV Method Parameters

The following parameters serve as a starting point for method development. Optimization and validation are required.

Table 2: Suggested Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | The non-polar stationary phase is suitable for retaining and separating moderately polar organic compounds like the target analyte. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution (e.g., starting at 80:20 A:B and ramping to 20:80 A:B) will effectively elute the parent compound and separate it from potential impurities of varying polarity. Formic acid helps to ensure good peak shape. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Provides stable retention times and improves peak shape. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV-Vis Detector | N/A |

| Detection Wavelength | ~254 nm or determined by UV scan | Aromatic compounds typically absorb strongly around 254 nm. An initial UV-Vis spectral scan of a dilute solution of the compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6][7] |

Solubility Determination: A Multipronged Approach

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The methods outlined below are based on the principles described in USP General Chapter <1236>.[8][9]

Experimental Logic: Why Multiple Solvents?

A comprehensive solubility profile requires testing in a variety of media that represent different physiological and manufacturing environments.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH conditions of the stomach and intestines and are required by regulatory agencies like the FDA to support Biopharmaceutics Classification System (BCS) classification.[10][11]

-

Water: Establishes baseline aqueous solubility.

-

Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile): Relevant for manufacturing processes, purification, and formulation with co-solvents.

Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[12]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to several vials, each containing a known volume of a specific solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours). The goal is to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturate solution with the mobile phase to a concentration that falls within the linear range of the validated HPLC-UV calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC-UV method.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor.

Data Presentation:

Table 3: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | USP Solubility Class |

| pH 1.2 HCl Buffer | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |

| 37 | [Experimental Data] | [Experimental Data] | [To Be Determined] | |

| pH 4.5 Acetate Buffer | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |

| 37 | [Experimental Data] | [Experimental Data] | [To Be Determined] | |

| pH 6.8 Phosphate Buffer | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |

| 37 | [Experimental Data] | [Experimental Data] | [To Be Determined] | |

| Purified Water | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |

| Methanol | 25 | [Experimental Data] | [Experimental Data] | [To Be Determined] |

Stability Studies: Unveiling Degradation Pathways

Stability testing is crucial for identifying potential degradation products, understanding the intrinsic stability of the molecule, and establishing a re-test period or shelf life. The forced degradation studies outlined below are designed in accordance with ICH guidelines Q1A(R2) and Q1B.[1][3][13][14][15]

The Principle of Forced Degradation

The objective is not to completely destroy the molecule but to induce a target degradation of approximately 5-20%.[1][16] This level of degradation is sufficient to generate and identify the primary degradation products without creating a complex matrix of secondary and tertiary degradants.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (stored at ambient temperature in the dark) should be analyzed concurrently.

5.3.1 Acid and Base Hydrolysis

-

Acid: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat in a water bath at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Base: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at various time points.

-

Work-up: Before dilution and analysis, neutralize the aliquots with an equivalent amount of base or acid, respectively.

Causality Insight: The ester and formamido functional groups are susceptible to hydrolysis. Base-catalyzed hydrolysis of the ester is typically much faster than acid-catalyzed hydrolysis. The formamido group can also be hydrolyzed to a primary amine (Methyl 4-aminobenzoate) and formic acid.[17][18][19]

5.3.2 Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H2O2).

-

Keep the solution at room temperature and protected from light.

-

Analyze aliquots at various time points.

5.3.3 Thermal Degradation

-

Place a known quantity of solid this compound in a vial.

-

Heat in an oven at a high temperature (e.g., 80°C).

-

At each time point, dissolve a portion of the solid in a solvent to prepare a solution for HPLC analysis.

5.3.4 Photostability

-

Expose both solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13][20][21][22]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

Data Interpretation and Reporting

The results should be summarized to show the percentage of the parent compound remaining and the formation of degradation products (expressed as a percentage of the total peak area).

Table 4: Summary of Forced Degradation Results

| Stress Condition | Duration/Intensity | % Assay of Parent | % Individual Impurity | % Total Impurities | Mass Balance (%) | Observations |

| 0.1 M HCl, 60°C | 24 h | [Data] | RRT 0.8: [Data] | [Data] | [Data] | [e.g., No significant degradation] |

| 0.1 M NaOH, RT | 8 h | [Data] | RRT 0.6: [Data]RRT 1.2: [Data] | [Data] | [Data] | [e.g., Two major degradants observed] |

| 3% H2O2, RT | 24 h | [Data] | [Data] | [Data] | [Data] | [e.g., Stable to oxidation] |

| Heat, 80°C (solid) | 48 h | [Data] | [Data] | [Data] | [Data] | [e.g., Slight discoloration] |

| Photolytic (ICH Q1B) | [ICH exposure] | [Data] | [Data] | [Data] | [Data] | [e.g., Photostable] |

RRT = Relative Retention Time

Mass Balance: A key aspect of a trustworthy stability study is the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. A mass balance close to 100% indicates that all significant degradation products have been detected.

Potential Degradation Pathway

Based on the chemical structure, the primary hydrolytic degradation pathways are the hydrolysis of the methyl ester to form 4-formamidobenzoic acid and the hydrolysis of the formamido group to form Methyl 4-aminobenzoate.

Caption: Potential Hydrolytic Degradation Pathways.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will yield critical data necessary for informed decision-making in the drug development process, from early-stage formulation to regulatory filing. The protocols are designed to be self-validating by adhering to internationally recognized standards, ensuring the integrity and trustworthiness of the generated data. Further characterization of any identified degradation products using techniques such as LC-MS and NMR would be the logical next step to fully elucidate the stability profile of this important chemical entity.

References

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. (2000, May 1). Retrieved from [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (2021, December 13). Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

-

USP <1236> Solubility Measurements. USP-NF. (2016, September 30). Retrieved from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998, January 1). Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (n.d.). Retrieved from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. (2018, August 24). Retrieved from [Link]

-

Q1A(R2) Guideline. ICH. (n.d.). Retrieved from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003, August 1). Retrieved from [Link]

-

Forced Degradation Testing. SGS Hong Kong, China. (n.d.). Retrieved from [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. (n.d.). Retrieved from [Link]

-

Technical Note: Solubility Measurements. (n.d.). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. (n.d.). Retrieved from [Link]

-

Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. (2025, August 6). Retrieved from [Link]

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC - NIH. (2023, May 5). Retrieved from [Link]

-

Hydrolysis of formamide at 80.degree.C and pH 1-9. The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. FDA. (2018, August 9). Retrieved from [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Retrieved from [Link]

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. (2020, June 29). Retrieved from [Link]

-

4.4: UV-Visible Spectroscopy. Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. (n.d.). Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. ICH Official web site : ICH [ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. biorelevant.com [biorelevant.com]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. fda.gov [fda.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. database.ich.org [database.ich.org]

- 22. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Navigating the Physicochemical Landscape of Methyl Benzoate Derivatives: A Technical Guide to Melting and Boiling Point Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive exploration of the physical properties, specifically the melting and boiling points, of methyl benzoate derivatives. While the initial focus was on Methyl 4-formamidobenzoate, a notable scarcity of publicly available experimental data for this specific compound necessitates a pivot to the closely related and extensively documented analogue, Methyl 4-formylbenzoate. This guide will address the potential for nomenclature confusion between these two compounds and subsequently leverage the rich dataset for Methyl 4-formylbenzoate to illustrate the principles and methodologies for determining these crucial physical constants. A thorough understanding of these properties is paramount for applications ranging from synthesis and purification to formulation and quality control in the pharmaceutical and chemical industries.

Introduction: The Importance of Precise Physicochemical Characterization

In the realm of chemical research and drug development, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. The melting and boiling points are fundamental thermodynamic properties that provide invaluable insights into a substance's purity, identity, and the nature of its intermolecular forces. For a compound like this compound, and its close analogue Methyl 4-formylbenzoate, which serve as key intermediates in organic synthesis, an accurate determination of these properties is critical for process optimization and quality assurance.[1]

Clarification of Nomenclature: this compound vs. Methyl 4-formylbenzoate

A critical point of clarification is the distinction between "this compound" and "Methyl 4-formylbenzoate." While structurally similar, they are distinct chemical entities.

-

This compound (CAS No. 53405-05-3 or 103441-80-1) features a formamido group (-NHCHO) at the 4-position of the benzoate ring.[2][3]

-

Methyl 4-formylbenzoate (CAS No. 1571-08-0) possesses a formyl (aldehyde) group (-CHO) at the same position.[4]

The similarity in their names can lead to confusion. While this compound is a valid compound, extensive searches for its specific melting and boiling point data have yielded limited results. In contrast, Methyl 4-formylbenzoate is a well-characterized compound with a wealth of available data. Therefore, this guide will utilize Methyl 4-formylbenzoate as a primary example to detail the experimental determination of melting and boiling points. The principles and techniques described herein are directly applicable to the characterization of this compound, should a purified sample be available.

Physicochemical Properties of Methyl 4-formylbenzoate

Methyl 4-formylbenzoate is a white crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized in the table below, providing a comparative overview of data from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [1][4][6] |

| Molecular Weight | 164.16 g/mol | [1][4] |

| Melting Point | 59-63 °C | [4][7] |

| 140-144 °F | [1] | |

| Boiling Point | 265 °C (at 760 mmHg) | [4][7] |

| 509 °F (at 760 mmHg) | [1] | |

| Appearance | White to cream crystalline powder or chunks | [5] |

| Solubility | Insoluble in water | [7] |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.

Principle of Melting Point Depression

The presence of a soluble impurity disrupts the crystalline lattice of a solid. This disruption requires less energy to break the intermolecular forces holding the molecules together, resulting in a lower melting point. The extent of the depression is proportional to the concentration of the impurity, a principle rooted in colligative properties.

Experimental Protocol: Capillary Melting Point Determination

This method is a common and reliable technique for determining the melting point of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of Methyl 4-formylbenzoate (finely powdered and dry)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry Methyl 4-formylbenzoate on a clean, dry watch glass. Use a spatula to crush the sample into a fine powder.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate determination, heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

-

Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This property is highly dependent on pressure.

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

-

Clamp and stand

Procedure:

-

Apparatus Setup: Fill the Thiele tube with mineral oil to a level just above the side arm. Clamp the Thiele tube to a stand.

-

Sample Preparation: Add about 0.5 mL of Methyl 4-formylbenzoate to the small test tube. Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb. Suspend the thermometer and the attached test tube in the Thiele tube, making sure the oil level is above the sample.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil through convection.

-

Observation and Measurement: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the sample.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a solid organic compound like Methyl 4-formylbenzoate.

Caption: Workflow for Melting and Boiling Point Determination.

Factors Influencing Accuracy and Precision

Several factors can affect the accuracy and precision of melting and boiling point measurements:

-

Purity of the Sample: As discussed, impurities can significantly alter these values.

-

Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting or boiling range due to thermal lag between the sample and the thermometer.

-

Thermometer Calibration: An uncalibrated thermometer will introduce systematic error.

-

Atmospheric Pressure: The boiling point is particularly sensitive to changes in atmospheric pressure. It is good practice to record the atmospheric pressure at the time of measurement and apply a correction if necessary.

-

Sample Packing: In melting point determination, improper packing of the capillary tube can lead to an uneven heat distribution and a broader melting range.

Conclusion

This technical guide has provided a detailed overview of the determination of the melting and boiling points of Methyl 4-formylbenzoate, a compound often confused with this compound due to their similar nomenclature. The experimental protocols and underlying principles discussed are fundamental to the physicochemical characterization of organic compounds. By adhering to these methodologies and being mindful of the factors that can influence accuracy, researchers and drug development professionals can ensure the generation of reliable and reproducible data, which is essential for the advancement of their scientific endeavors.

References

-

PubChem. Methyl 4-Formylbenzoate. [Link]

Sources

- 1. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 53405-05-3|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 4-formylbenzoate 99 1571-08-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 4-formylbenzoate, 98+% | Fisher Scientific [fishersci.ca]

- 7. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]

Methyl 4-formamidobenzoate rotamers in NMR spectroscopy

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 4-formamidobenzoate Rotamers

Abstract